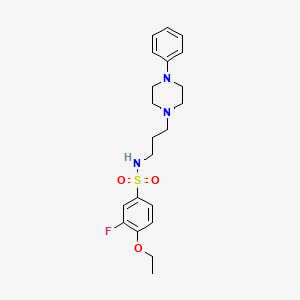

2-Hydroxy-5-phenylthiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Hydroxy-5-phenylthiazole is a heterocyclic compound with the chemical formula C9H7NOS . It belongs to the thiazole group of compounds, which are characterized by a five-membered ring containing both sulfur and nitrogen atoms. The compound appears as a pale-yellow to yellow-brown solid .

Molecular Structure Analysis

The molecular structure of 2-Hydroxy-5-phenylthiazole is represented by the linear formula C9H7NOS . Its molecular weight is 177.23 . The InChI code for this compound is 1S/C9H7NOS/c11-9-10-6-8(12-9)7-4-2-1-3-5-7/h1-6H, (H,10,11) .Physical And Chemical Properties Analysis

2-Hydroxy-5-phenylthiazole is a pale-yellow to yellow-brown solid . The compound’s physical and chemical properties are largely determined by its chemical structure, which includes a thiazole ring and a phenyl group .Wissenschaftliche Forschungsanwendungen

Enzyme Inhibition and Pharmacology

2-Hydroxy-5-phenylthiazole derivatives have been identified as potent inhibitors of specific enzymes. For instance, 4-Hydroxythiazoles, which include 5-phenyl derivatives, have been shown to be effective inhibitors of 5-lipoxygenase, an enzyme involved in inflammation and allergy responses. These inhibitors are active in both rat polymorphonuclear leukocytes and human whole blood, demonstrating their potential in pharmacological applications (Kerdesky et al., 1991).

Synthesis and Chemical Modifications

The derivatives of 2-amino-4-phenylthiazole, which include modifications like 2-Hydroxy-5-phenylthiazole, have a broad spectrum of biological activity. Studies have investigated the synthesis of these derivatives under various conditions, such as microwave irradiation, to improve reaction efficiency (Khrustalev, 2009).

Antibacterial Applications

Some 2-Hydroxy-5-phenylthiazole analogues have shown significant antibacterial activities. For example, certain 2-aryl-4,5-dihydrothiazole analogues have exhibited inhibitory effects against various bacteria, such as Ralstonia solanacearum and Bacillus cereus. These compounds affect fatty acid synthesis in the bacteria, highlighting their potential as antibacterial agents (Tan et al., 2015).

Metabolic Studies and Antibacterial Resistance

Phenylthiazole antibiotics, which include 2-Hydroxy-5-phenylthiazole derivatives, have been studied for their potential in overcoming antibacterial resistance. Modifications to the phenylthiazole structure have been made to enhance metabolic stability while retaining anti-MRSA activity, indicating their significance in developing new antibiotic classes (Yahia et al., 2017).

Corrosion Inhibition

Phenylthiazole derivatives, including 2-Hydroxy-5-phenylthiazole, have been studied for their role in inhibiting corrosion, especially in metals like zinc in acidic environments. These compounds act as mixed-type inhibitors and follow Langmuir adsorption isotherm models, making them interesting for industrial applications (Fouda et al., 2008).

Zukünftige Richtungen

While specific future directions for the study of 2-Hydroxy-5-phenylthiazole are not mentioned in the literature, thiazole derivatives have been investigated for their potential as Sortase A inhibitors . This suggests that future research could explore the potential of 2-Hydroxy-5-phenylthiazole and similar compounds in the development of new antibacterial agents .

Wirkmechanismus

2-Hydroxy-5-phenylthiazole: is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atom. It belongs to the thiazole family, which includes imidazoles and oxazoles. Thiazoles exhibit diverse biological activities, making them interesting targets for drug development .

Biochemical Pathways:

Thiazoles are found in various biologically active compounds, such as antimicrobial drugs (e.g., sulfathiazole), antiretroviral drugs (e.g., Ritonavir), antifungal drugs (e.g., Abafungin), and antineoplastic drugs (e.g., Tiazofurin). These compounds likely affect multiple pathways, including cell growth, metabolism, and signaling .

Action Environment:

Environmental factors, such as pH, temperature, and the presence of other molecules, can influence the stability and efficacy of 2-Hydroxy-5-phenylthiazole. Understanding these factors is essential for optimizing its use in various contexts.

: Shiv Jee Kashyap, Vipin Kumar Garg, Pramod Kumar Sharma, Nitin Kumar, Rupesh Dudhe & Jitendra Kumar Gupta. “Thiazoles: having diverse biological activities.” Medicinal Chemistry Research, Volume 21, pages 2123–2132 (2012). Read more

Eigenschaften

IUPAC Name |

5-phenyl-3H-1,3-thiazol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NOS/c11-9-10-6-8(12-9)7-4-2-1-3-5-7/h1-6H,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGLDQLVRYJRBBW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CNC(=O)S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxy-5-phenylthiazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-8-carboxylic acid](/img/structure/B2404854.png)

![2-morpholino-5-(2-(naphthalen-2-yl)-2-oxoethyl)-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2404857.png)

![[(1R)-1-[2-Bis[4-(trifluoromethyl)phenyl]phosphanylcyclopentyl]ethyl]-bis[4-(trifluoromethyl)phenyl]phosphane;carbanide;cyclopentane;iron(2+)](/img/structure/B2404860.png)

![5-(4-acetylpiperazin-1-yl)-N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-nitrobenzamide](/img/structure/B2404862.png)

![N-{4-[(dimethylamino)sulfonyl]phenyl}-4-(2-pyridinyl)tetrahydro-1(2H)-pyrazinecarboxamide](/img/structure/B2404864.png)

![Ethyl 2-[[2-[(5-methyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2404866.png)

![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(m-tolyl)acetamide](/img/structure/B2404867.png)